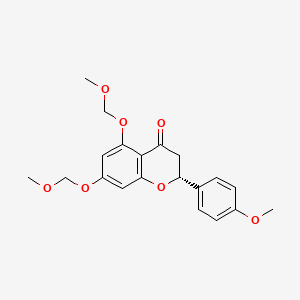

(r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ARI-1 is a receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor. It binds to the extracellular Frizzled domain of ROR1, effectively inhibiting aberrant ROR1 expression linked to non-small cell lung cancer (NSCLC) and epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI)-induced drug resistance . This compound modulates the PI3K/AKT/mTOR signaling pathways in a ROR1-dependent manner and demonstrates potent inhibition of NSCLC cell proliferation and migration, exhibiting antitumor activity in vivo .

Preparation Methods

The synthesis of ARI-1 involves specific reaction conditions and reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where ARI-1 is dissolved at a concentration of 100 mg/mL (267.11 mM) with the aid of ultrasound . The preparation of ARI-1 for in vivo experiments involves dissolving the compound in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve a clear solution . Industrial production methods for ARI-1 are not extensively documented, but the compound is typically synthesized in controlled laboratory environments for research purposes.

Chemical Reactions Analysis

ARI-1 undergoes various chemical reactions, including oxidation and reduction. It is known to perform oxidation reactions that other compounds in its class, such as ArI(OTf)2, are unable to achieve . The common reagents and conditions used in these reactions include bistriflimide (NTf2) and other oxidative agents . The major products formed from these reactions are typically more oxidized forms of the compound, which exhibit enhanced reactivity and potency.

Scientific Research Applications

ARI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of receptor tyrosine kinase-like orphan receptor 1 (ROR1) and its effects on signaling pathways . In biology and medicine, ARI-1 is extensively researched for its potential to treat non-small cell lung cancer (NSCLC) and overcome drug resistance induced by epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) . The compound’s ability to inhibit cell proliferation and migration makes it a promising candidate for developing new anticancer therapies . Additionally, ARI-1’s antitumor activity in vivo highlights its potential for further clinical development .

Mechanism of Action

The mechanism of action of ARI-1 involves its binding to the extracellular Frizzled domain of receptor tyrosine kinase-like orphan receptor 1 (ROR1) . This binding inhibits aberrant ROR1 expression, which is associated with the development of non-small cell lung cancer (NSCLC) and drug resistance induced by epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) . ARI-1 modulates the PI3K/AKT/mTOR signaling pathways in a ROR1-dependent manner, leading to the inhibition of NSCLC cell proliferation and migration . This targeted inhibition of ROR1 and its downstream signaling pathways is the primary mechanism by which ARI-1 exerts its antitumor effects .

Comparison with Similar Compounds

ARI-1 is unique in its ability to specifically target receptor tyrosine kinase-like orphan receptor 1 (ROR1) and inhibit its expression . Similar compounds include other ROR1 inhibitors, such as (S)-ARI-1, which also bind to the extracellular Frizzled domain of ROR1 and modulate the PI3K/AKT/mTOR signaling pathways . ARI-1’s potent inhibition of NSCLC cell proliferation and migration, along with its demonstrated antitumor activity in vivo, sets it apart from other ROR1 inhibitors . The unique binding affinity and specificity of ARI-1 for ROR1 make it a valuable compound for further research and development in cancer therapy .

Properties

Molecular Formula |

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1 |

InChI Key |

PUZCVJRGJCUWMV-QGZVFWFLSA-N |

Isomeric SMILES |

COCOC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |

Canonical SMILES |

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.